molecular formula C13H23NO3 B13590991 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester CAS No. 473837-04-6

1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester

Cat. No.: B13590991
CAS No.: 473837-04-6
M. Wt: 241.33 g/mol
InChI Key: ABPGIJOFHVBUBO-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and its ester functional group.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester involves several steps. The primary synthetic route includes the reaction of piperidine with a carboxylic acid derivative. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is carried out at room temperature, and the product is purified using techniques like recrystallization or chromatography.

Industrial production methods may vary, but they generally follow similar principles. Large-scale production often involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted piperidine derivatives.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities. It may act as an enzyme inhibitor or a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have uses in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but they often include key proteins and signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    1-Piperidinecarboxylic acid, 2-[[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]carbonyl]-, 1,1-dimethylethyl ester: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.

    1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, ethyl ester: This compound has an ethyl ester group instead of the 1,1-dimethylethyl ester group, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

473837-04-6

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-(1-oxopropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(9-15)11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3

InChI Key

ABPGIJOFHVBUBO-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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